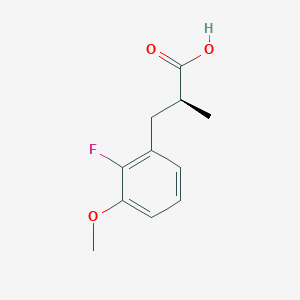

(2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid

Description

Properties

IUPAC Name |

(2S)-3-(2-fluoro-3-methoxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c1-7(11(13)14)6-8-4-3-5-9(15-2)10(8)12/h3-5,7H,6H2,1-2H3,(H,13,14)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWDSGQKISNPOS-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C(=CC=C1)OC)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=C(C(=CC=C1)OC)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methoxybenzaldehyde and 2-methylpropanoic acid.

Grignard Reaction: The 2-fluoro-3-methoxybenzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.

Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the (2S)-enantiomer.

Industrial Production Methods: Industrial production of (2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a chiral center, which contributes to its biological activity. Its molecular formula is , and it is characterized by the presence of a fluorinated aromatic ring, which enhances its interaction with biological targets.

Medicinal Chemistry Applications

1. Drug Development:

The compound has been investigated for its potential as an anti-inflammatory agent. Research indicates that derivatives of this compound exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. For instance, studies have shown that modifications to the methoxy group can enhance anti-inflammatory activity while reducing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

2. Anticancer Research:

Recent studies have explored the compound's efficacy against various cancer cell lines. The incorporation of fluorine into the molecular structure appears to improve the selectivity and potency of the compound against tumor cells. In vitro assays demonstrated that certain derivatives can induce apoptosis in cancer cells, suggesting a potential role in targeted cancer therapies .

3. Neuropharmacology:

The compound's ability to cross the blood-brain barrier has made it a candidate for research into neurodegenerative diseases. Preliminary studies suggest that it may modulate neurotransmitter systems, offering potential therapeutic avenues for conditions such as Alzheimer's disease and Parkinson's disease .

Pharmacological Insights

1. Mechanism of Action:

The mechanism by which (2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid exerts its effects is primarily through modulation of specific receptors and enzymes involved in inflammatory pathways. The fluorine atom enhances lipophilicity, improving membrane permeability and receptor binding affinity .

2. Toxicological Studies:

Toxicity assessments have indicated that the compound exhibits a favorable safety profile at therapeutic doses. Long-term studies are ongoing to evaluate chronic exposure effects and to establish safe dosage guidelines for potential clinical applications .

Materials Science Applications

1. Polymer Chemistry:

In materials science, (2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid has been utilized as a building block in synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown promise in creating materials suitable for high-performance applications .

2. Coatings and Adhesives:

The compound's unique chemical properties make it an attractive candidate for developing advanced coatings and adhesives with improved adhesion characteristics and resistance to environmental degradation .

Case Studies

Mechanism of Action

The mechanism of action of (2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The fluoro and methoxy groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The carboxylic acid moiety can participate in hydrogen bonding and ionic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

Fluorine vs. Methoxy/Hydroxy Groups

- (2S)-3-{3-[(2S)-3-Methoxy-2-methyl-3-oxopropyl]phenyl}-2-methylpropanoic acid (): This analogue replaces the 2-fluoro-3-methoxyphenyl group with a 3-methoxy-3-oxopropyl-substituted phenyl ring. This structural difference may alter metabolic stability or solubility .

- (2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid (): The hydrazino group introduces nucleophilic reactivity, contrasting with the fluorine in the target compound.

Halogenated Analogues

- (2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid (): This compound features a 3-fluorophenyl group and a 2-hydroxy substituent. The hydroxyl group increases hydrogen-bonding capacity, which may improve water solubility but reduce lipophilicity. The stereochemistry (2S,3S) could lead to distinct target binding compared to the (2S)-configured target compound .

Backbone Modifications and Stereochemistry

Amino Acid Derivatives

- (2S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methyl-propanoic acid (): The amino group replaces the carboxylic acid’s hydroxyl, converting the compound into an α-amino acid derivative. This modification drastically alters ionization behavior (pKa ~9–10 for NH2 vs. ~4–5 for COOH) and may influence transport mechanisms (e.g., amino acid transporters) .

- (2S)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-methylpropanoic acid (): The tert-butoxy carbonyl (Boc) group serves as a protective moiety for amines. This derivative’s increased steric bulk could hinder enzymatic degradation, a strategy often employed in prodrug design .

Stereochemical Variations

- (2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid (): The dual stereocenters (2S,3S) introduce conformational constraints absent in the target compound. Such differences can lead to divergent interactions with chiral biological targets (e.g., enzymes or receptors) .

Functional Group Comparisons

Biological Activity

(2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid is a synthetic organic compound notable for its unique structural features, including a fluoro and methoxy substituent on a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

- IUPAC Name : (2S)-3-(2-fluoro-3-methoxyphenyl)-2-methylpropanoic acid

- Molecular Formula : CHFO

- Molecular Weight : 212.22 g/mol

- CAS Number : 2248200-11-3

The biological activity of (2S)-3-(2-fluoro-3-methoxyphenyl)-2-methylpropanoic acid is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the fluoro and methoxy groups can enhance binding affinity and selectivity, while the carboxylic acid moiety allows for hydrogen bonding and ionic interactions, which are crucial for its pharmacological effects.

Biological Activity Studies

Research on this compound has focused on its potential as a drug candidate, particularly in the context of cancer therapy and neurological disorders. A few notable studies include:

- Inhibition of Enzymatic Activity : Preliminary studies indicate that (2S)-3-(2-fluoro-3-methoxyphenyl)-2-methylpropanoic acid may inhibit specific enzymes involved in metabolic pathways relevant to cancer cell proliferation. This inhibition could lead to reduced tumor growth in preclinical models.

- Transporter Substrates : It has been suggested that this compound may act as a substrate for amino acid transporters, which are essential for cellular uptake of nutrients. This property could be exploited in designing radiolabeled versions for imaging applications .

Case Study 1: Antitumor Activity

In a study assessing the antitumor properties of various analogs, (2S)-3-(2-fluoro-3-methoxyphenyl)-2-methylpropanoic acid exhibited significant cytotoxic effects against several cancer cell lines. The mechanism was linked to the compound's ability to induce apoptosis and inhibit cell cycle progression.

Case Study 2: Neuropharmacological Effects

Another investigation explored the neuropharmacological effects of this compound, revealing potential anxiolytic properties. The study indicated that it modulates neurotransmitter systems, particularly those involving serotonin and dopamine receptors, suggesting a role in treating anxiety-related disorders .

Comparative Analysis with Similar Compounds

To understand the unique properties of (2S)-3-(2-fluoro-3-methoxyphenyl)-2-methylpropanoic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| (2S)-3-(2-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid | Methoxy group at position 4 | Altered binding affinity |

| (2S)-3-(2-Fluoro-3-ethoxyphenyl)-2-methylpropanoic acid | Ethoxy instead of methoxy | Different pharmacological profile |

| (2S)-3-(2-Chloro-3-methoxyphenyl)-2-methylpropanoic acid | Chlorine instead of fluorine | Potentially reduced potency |

This table illustrates how minor modifications in chemical structure can significantly impact biological activity and pharmacological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.